molecular formula C17H21N3O2 B2756926 (1-ethyl-3-methyl-1H-pyrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1209917-43-0

(1-ethyl-3-methyl-1H-pyrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2756926
CAS RN: 1209917-43-0
M. Wt: 299.374
InChI Key: WBWZNYSPDKPDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-3-methyl-1H-pyrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality (1-ethyl-3-methyl-1H-pyrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ethyl-3-methyl-1H-pyrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photolabile Protecting Groups

  • Photolabile Protecting Groups for Carboxylic Acids : The use of anthraquinone derivatives as photolabile protecting groups for carboxylic acids suggests a research application for similar compounds in photochemistry and photopharmacology. This approach allows for the controlled release of active compounds upon light irradiation, which could be applied in drug delivery systems or the development of photoresponsive materials (Ren et al., 2009).

Synthesis of Heterocyclic Compounds

  • Synthesis of Morpholinylpyrrolyl Tetrahydrothieno[2,3-c] Isoquinoline : Research on the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline compounds highlights the interest in developing novel heterocyclic compounds with potential biological activities. Such research underscores the relevance of exploring new synthetic pathways and the biological evaluation of these compounds (Zaki, El-Dean, & Radwan, 2014).

Antimicrobial and Anticancer Agents

  • Development of Pyrazole Derivatives : The synthesis of pyrazole derivatives with potential antimicrobial and anticancer activities exemplifies a key research application in medicinal chemistry. This work involves the design, synthesis, and biological evaluation of novel compounds, aiming to identify candidates for further drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Carbanion-Quinone Additions

  • Study of Carbanion-Quinone Additions : Research on the adduct formation between quinones and diazoalkanes, leading to various regioisomeric products, offers insights into reaction mechanisms that could be pertinent to the synthesis or modification of complex organic molecules. Understanding these reactions can contribute to the development of new synthetic methodologies (Dean et al., 1980).

Synthesis of Heterocyclic Rings

  • One-Pot Synthesis of Oxazolo- and Pyrazoloisoquinolinones : A study on the one-pot synthesis of oxazolo- and pyrazoloisoquinolinones via a cascade process involving Pd-catalyzed carboxamidation followed by aldol-type condensation. This methodology showcases the utility of cascade reactions in efficiently constructing complex heterocyclic frameworks, which could be relevant for the synthesis of compounds with similar structural features (Chouhan & Alper, 2009).

properties

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-20-16(9-12(2)18-20)17(21)19-8-7-13-10-15(22-3)6-5-14(13)11-19/h5-6,9-10H,4,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWZNYSPDKPDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N2CCC3=C(C2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3-methyl-1H-pyrazol-5-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.